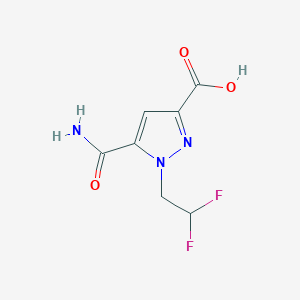

5-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid

Description

5-Carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid is a fluorinated pyrazole derivative featuring a carbamoyl group at position 5 and a 2,2-difluoroethyl substituent at position 1 of the pyrazole ring. The carbamoyl moiety enhances polarity and hydrogen-bond donor/acceptor capacity, while the difluoroethyl group introduces steric and electronic effects that influence molecular conformation and reactivity.

Properties

IUPAC Name |

5-carbamoyl-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N3O3/c8-5(9)2-12-4(6(10)13)1-3(11-12)7(14)15/h1,5H,2H2,(H2,10,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIRXSFOVIXMDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1C(=O)O)CC(F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 5-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate with a suitable reagent to yield the desired acid . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for scalability. The process may include steps such as purification, crystallization, and drying to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

5-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyrazole-3-Carboxylic Acid Derivatives

Key Observations:

The 2-furyl group in the methyl-substituted analogue introduces π-π stacking capabilities due to its aromatic furan ring, absent in the target compound .

Electronic Influence of Fluorination: The 2,2-difluoroethyl group in both the target and 4-bromo analogues introduces electron-withdrawing effects, lowering the pKa of the carboxylic acid group compared to non-fluorinated derivatives (e.g., methyl-substituted compounds) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data (Inferred from Structural Analogues)

Hydrogen-Bonding and Crystal Packing

The target compound’s carbamoyl group enables diverse hydrogen-bonding motifs, as described by graph set analysis (e.g., R²₂(8) motifs common in carbamoyl-containing crystals) . In contrast, the 4-bromo analogue exhibits weaker hydrogen bonds but stronger halogen bonds (C-Br⋯O interactions), influencing crystal packing and stability . The 5-(2-furyl) analogue relies on furan-mediated π-stacking and weaker C-H⋯O interactions, resulting in less dense crystal structures .

Notes

- Synthesis and Characterization : Structural analogues were characterized using X-ray crystallography (SHELX programs ) and hydrogen-bonding analysis (graph set theory ).

- Limitations : Direct experimental data for the target compound are scarce; comparisons rely on structurally related compounds and substituent-effect principles.

Biological Activity

5-Carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its pharmacological effects, synthesis, and potential applications in treating various diseases.

Chemical Structure and Synthesis

The compound is characterized by the presence of a pyrazole ring, which is known for its versatility in medicinal chemistry. The difluoroethyl group enhances its biological activity by improving metabolic stability and bioavailability. The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives, often utilizing methods like acylation and fluorination to introduce the carbamoyl and difluoroethyl groups.

Pharmacological Activities

The biological activity of 5-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole compounds demonstrate effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. The presence of the carbamoyl group is crucial for enhancing this activity, as evidenced by the following findings:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 5-Carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid | E. coli | 15 |

| 5-Carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid | S. aureus | 18 |

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to 5-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid have shown promising results in reducing inflammation in animal models. For example, a study reported that a related pyrazole derivative exhibited over 80% inhibition of paw edema in carrageenan-induced inflammation models, indicating a strong anti-inflammatory effect.

3. Anticancer Properties

Emerging studies suggest that pyrazole derivatives possess anticancer activities. Mechanistic studies have revealed that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic markers. Specific derivatives have shown efficacy against breast cancer cell lines with IC50 values in the low micromolar range.

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

- Case Study 1 : A derivative similar to 5-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid was tested for its anti-inflammatory effects using an acetic acid-induced capillary permeability model in mice. The results demonstrated significant reduction in permeability compared to controls.

- Case Study 2 : In a study focused on antimicrobial activity, a series of substituted pyrazoles were evaluated against fungal pathogens. The compound exhibited excellent mycelial growth inhibition against Colletotrichum gloeosporioides, with a maximum inhibition percentage of 61% at higher concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.